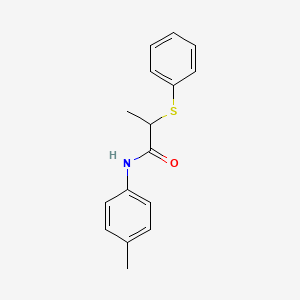![molecular formula C17H22N4O B4881429 1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4881429.png)
1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone
描述
1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound featuring an imidazole ring, a piperazine ring, and a phenyl group. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
准备方法
The synthesis of 1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the piperazine and phenyl groups . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
化学反应分析
1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazole or piperazine rings .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用机制
The mechanism of action of 1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
相似化合物的比较
Similar compounds to 1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone include other imidazole-containing molecules like clemizole, etonitazene, and astemizole . These compounds share the imidazole ring but differ in their additional functional groups, leading to variations in their biological activities and applications . The unique combination of the imidazole, piperazine, and phenyl groups in this compound sets it apart from these similar compounds .
属性
IUPAC Name |
1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-17(19-12-18-13)11-20-7-9-21(10-8-20)16-5-3-15(4-6-16)14(2)22/h3-6,12H,7-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAVKPOTNULGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-1-carboxylate;bromide](/img/structure/B4881352.png)
![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![2-(1-benzyl-3-oxopiperazin-2-yl)-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B4881384.png)
![[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B4881388.png)
![3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)
![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B4881408.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4881409.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4881419.png)

![N-butyl-2-[(2,3-difluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4881449.png)
